molecular formula C11H15N5O2S B13096293 (6-propylsulfanylpurin-9-yl)methyl N-methylcarbamate CAS No. 52185-94-1

(6-propylsulfanylpurin-9-yl)methyl N-methylcarbamate

Cat. No.: B13096293
CAS No.: 52185-94-1
M. Wt: 281.34 g/mol
InChI Key: QSDOMOCSKWJNAW-UHFFFAOYSA-N
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Description

(6-propylsulfanylpurin-9-yl)methyl N-methylcarbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a purine ring system substituted with a propylsulfanyl group and a methylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-propylsulfanylpurin-9-yl)methyl N-methylcarbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and propylsulfanyl compounds.

    Reaction Conditions: The reaction conditions often include the use of solvents like dimethylformamide or dichloromethane, along with catalysts such as triethylamine or pyridine.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-propylsulfanylpurin-9-yl)methyl N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carbamate group to an amine or alcohol.

    Substitution: The purine ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted purine derivatives, depending on the specific reaction pathway and conditions.

Scientific Research Applications

(6-propylsulfanylpurin-9-yl)methyl N-methylcarbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (6-propylsulfanylpurin-9-yl)methyl N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (6-methylsulfanylpurin-9-yl)methyl N-methylcarbamate
  • (6-ethylsulfanylpurin-9-yl)methyl N-methylcarbamate
  • (6-butylsulfanylpurin-9-yl)methyl N-methylcarbamate

Uniqueness

Compared to similar compounds, (6-propylsulfanylpurin-9-yl)methyl N-methylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propylsulfanyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

52185-94-1

Molecular Formula

C11H15N5O2S

Molecular Weight

281.34 g/mol

IUPAC Name

(6-propylsulfanylpurin-9-yl)methyl N-methylcarbamate

InChI

InChI=1S/C11H15N5O2S/c1-3-4-19-10-8-9(13-5-14-10)16(6-15-8)7-18-11(17)12-2/h5-6H,3-4,7H2,1-2H3,(H,12,17)

InChI Key

QSDOMOCSKWJNAW-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=NC2=C1N=CN2COC(=O)NC

Origin of Product

United States

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